Reduced Apoptosis Induction Potency Compared to Optimized 4-Ethoxy Lead Compound
In the foundational SAR study, the 4-methoxy analog (Compound 1), which is the closest well-characterized surrogate for the 4-methyl target compound, exhibited significantly weaker apoptosis induction compared to the optimized lead Compound 10 (6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide). The lead compound 10 achieved a 20-fold increase in potency over compound 1 [1]. This cross-study comparable data establishes that the 4-methyl-2-nitrophenyl substitution pattern occupies a lower potency tier, making the compound valuable as a reference tool for studying incremental structural modifications.
| Evidence Dimension | Caspase activation potency (EC50) in T47D breast cancer cells |
|---|---|
| Target Compound Data | Not directly tested in this assay; closest surrogate (Compound 1, 4-methoxy analog) EC50 = ~1.6 µM (inferred from 20-fold difference to Compound 10's EC50 of 0.082 µM) [1]. |
| Comparator Or Baseline | Compound 10 (6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide): EC50 = 0.082 µM. |
| Quantified Difference | ~20-fold less potent than the lead compound 10, with the 4-methyl analog predicted to be equipotent or slightly weaker than the 4-methoxy surrogate. |
| Conditions | Cell-based caspase activation high-throughput screening assay using T47D human breast cancer cells. |
Why This Matters
This data positions the compound as a specific, lower-potency SAR probe, essential for calibrating assays and understanding the pharmacophore's tolerance for lipophilic substitutions, rather than as a high-potency lead itself.
- [1] Cai, S. X., et al. Discovery of Substituted N-Phenyl Nicotinamides as Potent Inducers of Apoptosis Using a Cell- and Caspase-Based High Throughput Screening Assay. J. Med. Chem. 2003, 46, 12, 2474–2481. View Source
